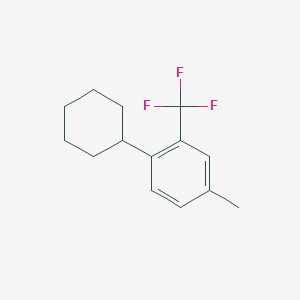
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClN · HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other oxidizing agents. The reactions are usually carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or other reducing agents. The reactions are typically carried out in organic solvents.
Major Products Formed
Substitution Reactions: The major products include substituted pyrrolidine derivatives.
Oxidation Reactions: The major products include N-oxides or other oxidized derivatives.
Reduction Reactions: The major products include reduced pyrrolidine derivatives.
科学研究应用
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes involving pyrrolidine derivatives. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. It may be used as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of various chemicals and materials. It may also be used as a reagent in industrial processes.
作用机制
The mechanism of action of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- N-(2-Chloroethyl)pyrrolidine hydrochloride
Uniqueness
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the (S)-configuration can lead to different biological activities compared to its ®-enantiomer or other similar compounds without stereochemistry.
属性
分子式 |
C6H13Cl2N |
|---|---|
分子量 |
170.08 g/mol |
IUPAC 名称 |
(3S)-3-(2-chloroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI 键 |
PYGOAPOQDSKLCC-FYZOBXCZSA-N |
手性 SMILES |
C1CNC[C@@H]1CCCl.Cl |
规范 SMILES |
C1CNCC1CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
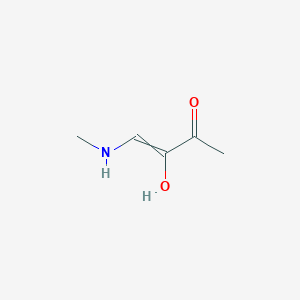
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
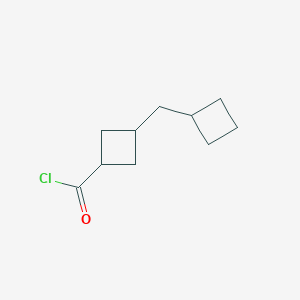
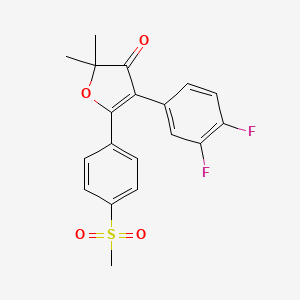
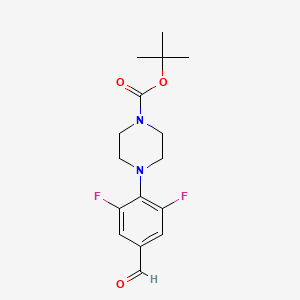

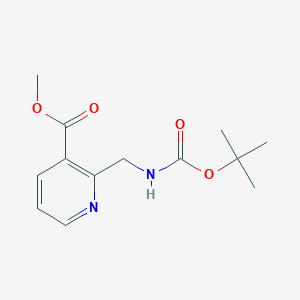
![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)

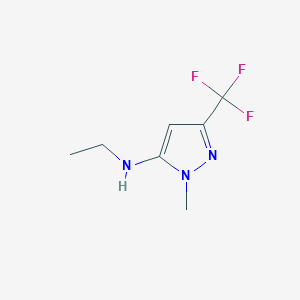
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
